molecular formula C10H16O4 B12104160 Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B12104160
M. Wt: 200.23 g/mol
InChI Key: QBCGPWRHWLTNFV-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic ring system. The esterification of the resulting compound with methanol yields the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate is not well-defined due to its primary use in research. its unique spirocyclic structure may interact with biological targets in a specific manner, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate
  • (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

Uniqueness

Methyl 2-(propan-2-yl)-1,5-dioxaspiro[24]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-7(2)10(8(11)12-3)9(14-10)4-5-13-6-9/h7H,4-6H2,1-3H3

InChI Key

QBCGPWRHWLTNFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCOC2)C(=O)OC

Origin of Product

United States

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